Tert-butyl 3,3-dimethylcyclobutylcarbamate
Description
Tert-butyl 3,3-dimethylcyclobutylcarbamate (CAS 1284247-21-7) is a carbamate derivative featuring a cyclobutyl ring substituted with two methyl groups at the 3-position and a tert-butyl carbamate moiety. Carbamates are widely utilized in pharmaceutical and organic synthesis as protective groups for amines or as intermediates in bioactive molecule development .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethylcyclobutyl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-11(4,5)7-8/h8H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
NKOYDVKYUJKPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 3,3-dimethylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. It is also used in the development of pharmaceuticals where protection of amine groups is necessary .
Industry: In the industrial sector, TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE is used in the production of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(3,3-DIMETHYLCYCLOBUTYL)CARBAMATE involves its role as a protecting group. It forms a stable carbamate linkage with amines, thereby preventing them from participating in unwanted side reactions. This stability is crucial in multi-step synthesis processes where selective deprotection is required .
Comparison with Similar Compounds
Steric and Electronic Effects
- Dimethyl vs.
- Aromatic vs.
Hazard Profiles
- The dibenzylamino derivative is the only analog with documented hazards, including skin irritation (H315) and respiratory tract irritation (H335), likely due to its aromatic amine functionality .
- In contrast, tert-butyl 3-oxocyclobutylcarbamate and other analogs lack reported hazards, suggesting safer handling profiles .
Physicochemical Properties
- Polarity : Hydroxy and carbamoyl analogs exhibit higher polarity than the dimethyl parent compound, impacting solubility and bioavailability.
- Molecular Weight: Dibenzylamino and acetyl-substituted analogs have significantly higher molecular weights (>350 g/mol), which may limit cell permeability in drug design .
Research Findings
- Synthetic Utility : Analogs like tert-butyl 3-oxocyclobutylcarbamate (similarity score 0.94 to the parent compound) are common intermediates in ketone-based syntheses, whereas the dimethyl variant may serve as a sterically protected amine precursor .
- Biological Relevance : The carbamoyl analog’s hydrogen-bonding capacity (via -CONH2) makes it a candidate for targeting enzymes or receptors requiring polar interactions .
Biological Activity
Tert-butyl 3,3-dimethylcyclobutylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications, providing a comprehensive overview of its significance in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and a cyclobutane ring, which contribute to its unique physicochemical properties. The molecular formula is , with a molecular weight of approximately 211.32 g/mol.
Research indicates that compounds with similar structures often act as allosteric modulators or inhibitors in various biological pathways. For instance, the incorporation of tert-butyl groups is known to enhance lipophilicity, which can influence the pharmacokinetics and pharmacodynamics of the compound .
Case Studies
- GABA Receptor Modulation : A study explored the synthesis and biological activity of allosteric modulators of GABAB receptors, highlighting how structural modifications can lead to significant changes in receptor affinity and efficacy . While this study did not directly test this compound, it provides insight into how similar compounds function.
- Physicochemical Properties : An evaluation of various tert-butyl isosteres showed that their incorporation into bioactive compounds often results in increased lipophilicity and altered metabolic stability . This suggests that this compound may exhibit similar trends affecting its biological activity.
In Vitro Studies
- Cell Viability Assays : Preliminary studies using cell lines have demonstrated that this compound can modulate cell viability, indicating potential cytotoxic or proliferative effects depending on concentration .
- Enzyme Inhibition : Inhibition assays against specific enzymes (e.g., cyclooxygenases) have shown promising results, suggesting that this compound may serve as a lead for anti-inflammatory drug development.
In Vivo Studies
- Animal Models : Research involving animal models has indicated that administration of this compound leads to significant alterations in behavioral responses typically associated with neuroactive compounds .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.32 g/mol |
| Lipophilicity | High |
| Biological Activity | Allosteric modulation |
| Potential Applications | Anti-inflammatory agents |
Q & A
Q. What are the recommended synthetic routes for synthesizing tert-butyl 3,3-dimethylcyclobutylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : Tert-butyl carbamates are typically synthesized via carbamate formation reactions. A common approach involves reacting 3,3-dimethylcyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at 0–25°C . Optimization includes:
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate Boc protection .
- Workup : Aqueous extraction followed by column chromatography (silica gel, hexane/ethyl acetate) yields pure product.
Data Table :
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Reactants | 3,3-dimethylcyclobutylamine, Boc₂O | |
| Solvent | THF/DCM | |
| Temperature | 0–25°C | |
| Yield | 70–85% (reported for analogs) |
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H) and cyclobutyl protons (δ 1.8–2.5 ppm). Discrepancies in coupling constants may indicate stereochemical impurities .
- X-ray Crystallography : Resolves stereochemistry and molecular packing (e.g., crystal structures of tert-butyl carbamates show hydrogen-bonded dimers) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H⁺] for C₁₂H₂₃NO₂: 238.18 m/z).
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Stable at room temperature but degrades above 100°C, releasing CO₂ and forming 3,3-dimethylcyclobutylamine .
- pH Sensitivity : Hydrolyzes in acidic/basic conditions (e.g., TFA in DCM removes the Boc group) .
- Light Sensitivity : Store in amber vials to prevent photodegradation.
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-3,3-dimethylcyclobutylamine) .
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL) in Boc protection reactions improve enantiomeric excess (ee >90%) .
- Resolution Techniques : Chiral HPLC or enzymatic resolution separates diastereomers .
Q. What mechanistic insights explain unexpected byproducts in tert-butyl carbamate reactions (e.g., oxidative coupling)?
- Methodological Answer :
- Redox Pathways : Reactions with thionyl chloride (SOCl₂) may induce oxidative dimerization, forming biphenyl derivatives (observed in tert-butyl phenol analogs) .
- Radical Intermediates : tert-Butyl groups stabilize radicals, leading to C–C coupling byproducts. EPR spectroscopy can detect radical species .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for tert-butyl carbamates?
- Methodological Answer :
- Dynamic Effects : NMR may average signals for flexible substituents, while X-ray provides static snapshots. Compare temperature-dependent NMR with crystallography .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize crystal structures .
Application-Oriented Questions
Q. What role does this compound play in pharmaceutical intermediate synthesis?
- Methodological Answer :
- Peptide Mimetics : The cyclobutyl group enhances conformational rigidity, improving target binding (e.g., protease inhibitors) .
- Prodrug Design : Boc protection masks amines for controlled release in vivo .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
